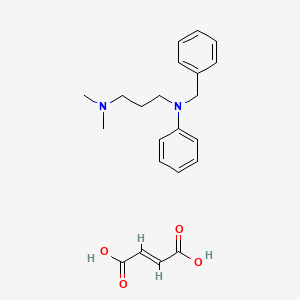
Trideca-4,9-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trideca-4,9-diene: is an organic compound characterized by its unique structure, which includes two double bonds located at the 4th and 9th positions of a thirteen-carbon chain. This compound is part of the diene family, which is known for its conjugated double bonds that provide unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trideca-4,9-diene can be synthesized through various methods, including the ring-opening metathesis polymerization of ester-functionalized tricyclo compounds. This process involves the use of Grubbs catalysts (first- and third-generation) to facilitate the polymerization reaction . Another method involves the reaction of cyclooctanecarboxaldehyde with piperidine in the presence of toluene, followed by a series of reactions involving methyl vinyl ketone and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Trideca-4,9-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen to the compound, typically resulting in the saturation of the double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Common reagents include peroxides and oxygen in the presence of catalysts.
Reduction: Common reagents include hydrogen gas in the presence of metal catalysts such as palladium or platinum.
Substitution: Common reagents include halogens and other electrophiles in the presence of catalysts.
Major Products:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trideca-4,9-diene is used in the synthesis of various polymers through ring-opening metathesis polymerization. These polymers have unique thermal and mechanical properties, making them useful in various industrial applications .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. These compounds may have applications in drug development and other biomedical fields.
Industry: this compound is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of Trideca-4,9-diene involves its ability to undergo various chemical reactions due to the presence of conjugated double bonds. These reactions can lead to the formation of reactive intermediates that interact with molecular targets and pathways in biological systems. For example, the compound may undergo oxidation to form epoxides, which can interact with cellular components and exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[10.1.0]trideca-4,8-diene: This compound has a similar structure but includes a bicyclic ring system.
Spiro[5.7]trideca-1,4-dien-3-one: This compound includes a spiro ring system and is used in various synthetic applications.
Uniqueness: Trideca-4,9-diene is unique due to its linear structure with conjugated double bonds, which provides distinct chemical reactivity and properties compared to its cyclic and spiro counterparts.
Eigenschaften
CAS-Nummer |
104645-54-7 |
|---|---|
Molekularformel |
C13H24 |
Molekulargewicht |
180.33 g/mol |
IUPAC-Name |
trideca-4,9-diene |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h7-10H,3-6,11-13H2,1-2H3 |
InChI-Schlüssel |
GKTYKLMDPISOLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CCCCC=CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


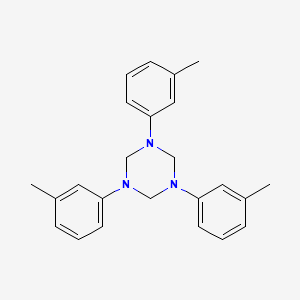
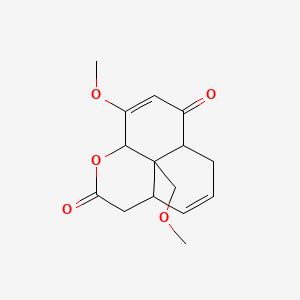
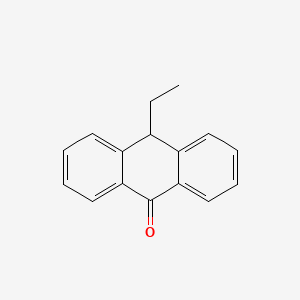
![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)

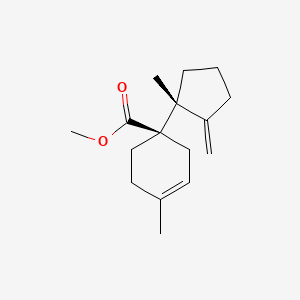
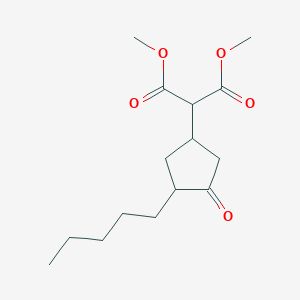
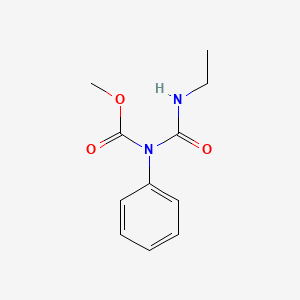
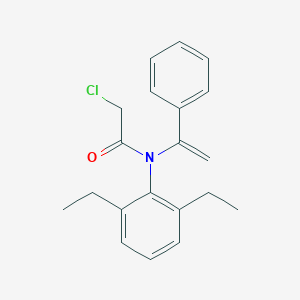
![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)
